molecular formula C8H8BrNO B13672677 2-Amino-6-bromo-4-methylbenzaldehyde

2-Amino-6-bromo-4-methylbenzaldehyde

Cat. No.: B13672677
M. Wt: 214.06 g/mol
InChI Key: NQUBAFZXKDLFEW-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H8BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the second position, a bromine atom at the sixth position, and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-methylbenzaldehyde can be achieved through several methodsThe reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position . The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-bromo-4-methylbenzaldehyde is unique due to the presence of both an amino group and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the amino group provides sites for further functionalization .

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

2-amino-6-bromo-4-methylbenzaldehyde

InChI

InChI=1S/C8H8BrNO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,10H2,1H3

InChI Key

NQUBAFZXKDLFEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C=O)N

Origin of Product

United States

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